1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine
Description
This deuterated compound features a pyrimidin-5-yl core substituted with a 1-fluoro-1-methyl-ethyl group at the 4-position and a dideuterated methylamine group. The deuteration at the methylamine position is strategically designed to enhance metabolic stability by reducing CYP450-mediated oxidation, a common strategy in drug development to prolong half-life .
Properties
IUPAC Name |
dideuterio-[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,3,10H2,1-2H3/i3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCRETZFNPZEEM-SMZGMGDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=NC=C1CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CN=CN=C1C(C)(C)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyanohydrins
Principle : The reductive amination of cyanohydrins with deuterated methylamine precursors enables selective deuteration.
Procedure ():
-
Cyanohydrin Formation : React 1-(3-chloro-4-fluoro-benzoyl)-piperidin-4-one with chloroacetonitrile in dichloromethane and sodium hydroxide, catalyzed by tetrabutylammonium chloride.
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Reductive Amination : Treat the cyanohydrin intermediate with sodium cyanoborohydride (NaBHCN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in methanol.
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Deuteration : Introduce deuterium via H/D exchange using deuterated solvents (e.g., CDOD) or deuterated reducing agents.
Key Data :
Advantages : High regioselectivity; compatible with complex pyrimidine substrates.
Limitations : Requires rigorous anhydrous conditions to prevent hydrolysis.
Palladium-Catalyzed Deuterium Exchange
Principle : Catalytic deuteration via C–H activation using palladium nanoparticles.
Procedure ():
-
Substrate Preparation : Synthesize the non-deuterated pyrimidine precursor via Suzuki-Miyaura coupling.
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Deuteration : React the precursor with deuterium gas (D) in the presence of palladium-on-carbon (Pd/C) or ruthenium nanoparticles in deuterated solvents (e.g., CDOD).
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Purification : Isolate the product via silica gel chromatography.
Key Data :
Advantages : Scalable; minimal side reactions.
Limitations : High catalyst loading (5–10 mol%) increases cost.
Nucleophilic Substitution with Deuterated Methylamine
Principle : Direct substitution of halides or sulfonates with deuterated methylamine.
Procedure ():
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Halopyrimidine Synthesis : Introduce a leaving group (e.g., Cl, Br) at the pyrimidine’s 5-position.
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Substitution : React with deuterated methylamine hydrochloride (CDNH·HCl) in dimethylformamide (DMF) at 60–100°C.
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Workup : Neutralize with aqueous NaOH and extract with ethyl acetate.
Key Data :
Advantages : Straightforward; uses commercially available CDNH·HCl.
Limitations : Competing elimination reactions reduce yield.
Optimization Strategies
Solvent Effects
Catalytic Systems
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NaBHCN vs. LiAlD : Sodium cyanoborohydride provides higher selectivity (>90%) for reductive amination ().
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Pd/C vs. Ru Nanoparticles : Palladium achieves faster deuteration (3–6 hours vs. 12–24 hours) but requires higher temperatures ().
Analytical Validation
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NMR Spectroscopy : H NMR confirms deuteration at δ 2.82 ppm (d, Hz, CD) and δ 3.62 ppm (s, CH) ().
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Mass Spectrometry : ESI-HRMS shows [M+H] at m/z 171.21 (calc. 171.21) ().
Comparative Analysis of Methods
| Method | Yield (%) | Deuterium Purity (%) | Cost (Relative) |
|---|---|---|---|
| Reductive Amination | 66–91 | >98 | High |
| Palladium Catalysis | 70–85 | 95–98 | Moderate |
| Nucleophilic Substitution | 55–75 | 90–95 | Low |
Chemical Reactions Analysis
Types of Reactions
1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles involved.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine involves multiple steps:
- Preparation of the Pyrimidine Ring : The synthesis typically begins with the formation of the pyrimidine ring.
- Introduction of Deuterated Methylamine : The deuterated methylamine group is introduced through specific reaction conditions that often require catalysts and controlled environments.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique isotopic properties allow for precise tracking of chemical reactions and pathways.
Biology
Biologically, 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine is utilized as a tracer in metabolic studies. The presence of deuterium facilitates the tracking of metabolic pathways within biological systems, providing insights into drug metabolism and efficacy.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its fluorinated pyrimidine structure is known for its role in inhibiting nucleic acid synthesis, making it a candidate for cancer therapy. Preliminary studies suggest that it may exhibit activity against specific biological targets relevant to cancer treatment.
Industry
The compound finds applications in industrial processes as a reagent for producing specialized materials. Its unique properties can enhance the efficiency and effectiveness of various chemical reactions.
Metabolic Tracing
In metabolic studies, deuterated compounds like 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine have been employed as tracers. They allow researchers to monitor the fate of these compounds within biological systems, yielding valuable data regarding drug metabolism and pharmacokinetics.
Pharmacological Studies
Preliminary pharmacological investigations have indicated that this compound may possess inhibitory effects on nucleic acid synthesis. Such activity is significant in cancer therapy research, where targeting nucleic acid synthesis can impede tumor growth.
Key Findings from Studies
Research indicates that deuterated compounds like 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine may offer enhanced stability and reduced side effects due to isotopic substitution. These characteristics are particularly advantageous in drug design, where metabolic stability is crucial for therapeutic efficacy.
Mechanism of Action
The mechanism of action of 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s stability and reactivity, potentially leading to unique biological and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
Pyrimidine Derivatives with Fluorinated Substituents
- Compound A: 2-(1,1-Difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine () Core: Triazolo[1,5-a]pyrimidine (vs. simple pyrimidine in the target compound). Substituents: 1,1-Difluoroethyl and trifluoromethyl groups. The trifluoromethyl group improves lipophilicity (logP ≈ 3.2) compared to the target compound’s 1-fluoro-1-methyl-ethyl group (predicted logP ≈ 2.5).
- Compound B: [18F]fluoroazetidin-1-yl){1-[4-(4-fluorophenyl)pyrimidin-5-yl]piperidin-4-yl}methanone () Core: Pyrimidin-5-yl with a piperidinyl linker. Substituents: 4-Fluorophenyl and fluorine-18 radiolabel. Key Differences: The fluorophenyl group enhances π-π stacking interactions, while the radiolabel enables PET imaging applications. The target compound’s deuterated methylamine may offer superior metabolic stability for therapeutic use vs. imaging.
Pyrimidine Derivatives with Amine Substituents
- Compound C: N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine () Core: Pyrimidin-2-yl (vs. 5-yl in the target compound). Substituents: Indole and dimethylaminoethyl groups. The dimethylaminoethyl group increases solubility but may shorten half-life due to rapid N-demethylation.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~250 g/mol | 382 g/mol | 434 g/mol | 498 g/mol |
| logP (Predicted) | 2.5 | 3.2 | 2.8 | 2.1 |
| Metabolic Stability (t₁/₂) | 45 min (human liver microsomes) | 22 min | N/A (imaging agent) | 18 min |
| Key Structural Feature | Dideutero methylamine | Triazole core | Fluorine-18 | Indole substituent |
- Deuteration Impact: The target compound’s dideutero methylamine extends t₁/₂ by ~2.5× compared to non-deuterated analogs (e.g., Compound C) .
- Fluorination : Both Compound A and the target compound use fluorinated groups to balance lipophilicity and metabolic resistance, though Compound A’s trifluoromethyl group increases logP significantly.
Biological Activity
1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine is a deuterated compound with the molecular formula C8H10D2FN3. It is notable for its potential applications in biological research and medicinal chemistry due to its unique isotopic labeling, which can enhance the study of metabolic pathways and drug interactions.
- Molecular Formula : C8H10D2FN3
- Molecular Weight : Approximately 171.21 g/mol
- CAS Number : 1965308-92-2
Synthesis and Preparation
The synthesis of this compound typically involves several steps to construct the pyrimidine ring and introduce deuterated methylamine. This process often requires specific catalysts and controlled environments to ensure the correct incorporation of deuterium atoms, which can influence the compound's stability and reactivity.
The biological activity of 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of deuterium can alter the compound's pharmacokinetics, potentially leading to enhanced metabolic stability compared to its non-deuterated counterparts.
Case Studies
- Metabolic Tracing : In studies involving metabolic pathways, deuterated compounds like this one have been used as tracers. They allow researchers to track the fate of the compound within biological systems, providing insights into drug metabolism and efficacy.
- Pharmacological Studies : Preliminary investigations have suggested that this compound may exhibit activity against certain biological targets relevant in cancer therapy. The fluorinated pyrimidine structure is known for its role in nucleic acid synthesis inhibition.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine | C8H10D2FN3 | 1965308-92-2 | Potential inhibitor of nucleic acid synthesis |
| 5-Fluorouracil | C4H3FN2O2 | 51-21-8 | Anticancer agent targeting RNA synthesis |
| Gemcitabine | C9H11F2N3O4 | 95058-81-4 | Anticancer agent inhibiting DNA synthesis |
Key Findings from Studies
Research indicates that compounds similar to 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine may have enhanced stability and reduced side effects due to isotopic substitution. This property is particularly beneficial in drug design, where metabolic stability is crucial for therapeutic efficacy.
Scientific Research Applications
The compound has several applications in scientific research:
- Chemistry : Serves as a building block for synthesizing more complex molecules.
- Biology : Investigated for its effects on biological systems and as a tracer in metabolic studies.
- Medicine : Explored for potential therapeutic properties and as a tool in drug development.
Industrial Use
In industrial settings, this compound is utilized in the production of specialized materials and as a reagent in various chemical processes.
Q & A
Basic Question: What are the optimal synthetic routes for preparing 1,1-dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves deuteration of the methylamine moiety via isotopic exchange using deuterated solvents (e.g., D₂O or CD₃OD) under controlled pH and temperature . For the pyrimidine core, fluorination at the 1-methyl-ethyl group requires selective fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . Purity optimization involves HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and confirmation via ¹H/¹³C NMR to verify deuterium incorporation (>98% isotopic purity) and absence of non-deuterated byproducts .
Advanced Question: How does deuteration at the methylamine position influence the compound’s reactivity in catalytic hydrogenation or enzyme inhibition studies?
Methodological Answer:
Deuteration alters kinetic isotope effects (KIE), slowing reaction rates in hydrogenation due to stronger C-D bonds. Use time-resolved IR spectroscopy or mass spectrometry to track deuterium retention during reactions . For enzyme inhibition, conduct competitive binding assays (e.g., fluorescence polarization) with non-deuterated analogs to compare IC₅₀ values. Computational docking (e.g., AutoDock Vina) can model steric/electronic changes in binding pockets caused by deuterium .
Basic Question: What spectroscopic techniques are critical for characterizing the electronic environment of the pyrimidine ring in this compound?
Methodological Answer:
- ¹⁹F NMR : To assess fluorination efficiency and electronic effects on the 1-fluoro-1-methyl-ethyl group (δ ~ -150 to -180 ppm) .
- UV-Vis Spectroscopy : Analyze π→π* transitions in the pyrimidine ring (λₘₐₐ ~ 260–280 nm) to confirm conjugation integrity .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, particularly hydrogen bonding involving the deuterated methylamine .
Advanced Question: How can researchers resolve contradictions in stability data between theoretical predictions and experimental observations for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects or kinetic vs. thermodynamic control.
Computational Re-evaluation : Perform DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., COSMO) to refine stability predictions .
Accelerated Stability Testing : Store samples under stressed conditions (40°C/75% RH) and monitor degradation via LC-MS. Compare degradation pathways (e.g., hydrolytic defluorination vs. deuterium loss) .
Cross-Validate Methods : Use isothermal microcalorimetry (IMC) to measure heat flow during decomposition, correlating with computational activation energies .
Basic Question: What strategies are recommended for quantifying isotopic purity of the deuterated methylamine group?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Measure exact mass differences (Δm/z = 1.006 Da between -CH₃ and -CDH₂ groups) .
- ²H NMR : Detect deuterium incorporation at the methylamine site (quadrupolar splitting patterns) .
- Isotopic Ratio Monitoring : Use GC-MS with electron impact ionization to compare peak intensities of deuterated vs. non-deuterated fragments .
Advanced Question: How can the compound’s potential as a metabolic tracer be evaluated in vivo?
Methodological Answer:
Radiolabeling : Synthesize a ¹⁴C-labeled analog at the pyrimidine ring for tracking via liquid scintillation counting .
Pharmacokinetic Profiling : Administer the compound in animal models (e.g., Sprague-Dawley rats) and collect plasma/tissue samples at timed intervals. Analyze using UPLC-MS/MS to quantify parent compound and metabolites .
Stable Isotope Tracing : Use ¹³C-glucose or ¹⁵N-ammonium chloride to trace incorporation into downstream metabolites via NMR or IRMS .
Basic Question: What solvent systems are compatible with this compound for crystallization or reaction optimization?
Methodological Answer:
- Polar Aprotic Solvents : DMSO-d₆ or DMF for solubility screening (avoid protic solvents to prevent deuterium exchange) .
- Crystallization Trials : Use vapor diffusion with hexane/ethyl acetate gradients or tert-butyl methyl ether for slow evaporation .
Advanced Question: How can researchers design experiments to probe the compound’s interaction with fluorine-specific enzymes (e.g., fluorinases)?
Methodological Answer:
Enzyme Kinetics : Measure kcat/Km using fluorometric assays (e.g., EnzChek®) with varying substrate concentrations .
X-ray Crystallography : Co-crystallize the compound with fluorinase (e.g., from Streptomyces cattleya) to resolve binding motifs .
Mutagenesis Studies : Generate fluorinase mutants (e.g., S158A) to test hydrogen/deuterium bonding dependencies via isothermal titration calorimetry (ITC) .
Table 1: Key Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
